Structural Uniqueness: N-Cyclopropyl/N-(2-(thiophen-2-yl)ethyl) Combination vs. Key Analogs
The target compound is the only commercially accessible non-annulated thiophenylamide that simultaneously incorporates an N-cyclopropyl group, a 4-(methylthio)phenyl acrylamide core, and an N-(2-(thiophen-2-yl)ethyl) side chain . The closest purchasable analog, (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide (CAS 1798402-07-9), differs by using a thiophen-3-ylmethyl spacer, which reduces conformational flexibility and alters the spatial orientation of the thiophene sulfur atom . Another frequently co-marketed analog, (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide (CAS 1798403-39-0), replaces the N-cyclopropyl and N-thiophenylethyl groups with an N-acetylindoline scaffold, resulting in a markedly different pharmacophore . These structural distinctions preclude direct substitution in SAR studies.
| Evidence Dimension | Structural identity and commercial availability |
|---|---|
| Target Compound Data | CAS 1798414-52-4; N-cyclopropyl; N-(2-(thiophen-2-yl)ethyl); MW 343.5; C19H21NOS2 |
| Comparator Or Baseline | Analog A (CAS 1798402-07-9): N-cyclopropyl; N-(thiophen-3-ylmethyl); MW 329.48; C18H19NOS2. Analog B (CAS 1798403-39-0): N-(1-acetylindolin-6-yl); no N-cyclopropyl; C21H20N2O2S |
| Quantified Difference | Target compound possesses a unique N-(2-(thiophen-2-yl)ethyl) chain not present in either comparator; molecular weight differs by +14 Da (vs. Analog A) and by structural class (vs. Analog B). |
| Conditions | Structural comparison based on CAS registry data and vendor technical datasheets. |
Why This Matters
For SAR-driven procurement, selecting the correct thiophene linker geometry is essential to maintain the intended binding pose; purchasing an analog with a different spacer can invalidate entire compound series data.
